molecular formula C19H17NOS B12449887 N-(1-phenylethyl)-3-(thiophen-2-yl)benzamide

N-(1-phenylethyl)-3-(thiophen-2-yl)benzamide

Cat. No.: B12449887
M. Wt: 307.4 g/mol
InChI Key: IKVOKMMUCNHBIO-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-3-(thiophen-2-yl)benzamide is an organic compound that features a benzamide core with a phenylethyl and a thiophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-3-(thiophen-2-yl)benzamide typically involves the reaction of 3-(thiophen-2-yl)benzoic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-3-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(1-phenylethyl)-3-(thiophen-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-3-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)-3-(thiophen-2-yl)benzamide can be compared to other benzamide derivatives with different substituents.
  • Compounds such as N-(1-phenylethyl)-3-(pyridin-2-yl)benzamide or N-(1-phenylethyl)-3-(furan-2-yl)benzamide.

Uniqueness

  • The presence of the thiophene ring in this compound imparts unique electronic properties compared to its analogs with pyridine or furan rings.
  • These properties can influence its reactivity and interactions with biological targets, making it a compound of interest for specific applications.

Properties

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

N-(1-phenylethyl)-3-thiophen-2-ylbenzamide

InChI

InChI=1S/C19H17NOS/c1-14(15-7-3-2-4-8-15)20-19(21)17-10-5-9-16(13-17)18-11-6-12-22-18/h2-14H,1H3,(H,20,21)

InChI Key

IKVOKMMUCNHBIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)C3=CC=CS3

Origin of Product

United States

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